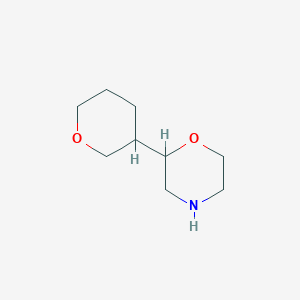

2-(Oxan-3-yl)morpholine

Description

Structural Context within Heterocyclic Chemistry

2-(Oxan-3-yl)morpholine is a saturated heterocyclic compound. wikipedia.org Its structure is a fusion of two important six-membered heterocyclic rings: an oxane ring and a morpholine (B109124) ring.

The Oxane Ring: Oxane, also known as tetrahydropyran, is a saturated six-membered ring containing one oxygen atom. pageplace.de It is a fundamental structure in carbohydrate chemistry, forming the pyranose form of many sugars. pageplace.de

The Morpholine Ring: Morpholine is a saturated six-membered ring containing both an oxygen and a nitrogen atom, specifically at the 1 and 4 positions. wikipedia.org This heterocycle is valued in medicinal chemistry for its favorable physicochemical properties, including its ability to enhance solubility and metabolic stability in drug candidates. researchgate.netchemicalbook.comresearchgate.net The presence of both an amine and an ether functional group gives morpholine a unique reactivity profile. wikipedia.org

The linkage of the oxane ring at its 3-position to the 2-position of the morpholine ring creates a molecule with a distinct spatial arrangement and potential for diverse chemical interactions.

Rationale for Academic Investigation of this compound

The academic interest in this compound and its derivatives stems from the established biological and chemical significance of its constituent heterocyclic systems. The morpholine scaffold, in particular, is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.net Its incorporation is often a strategic choice to improve a molecule's pharmacokinetic profile. researchgate.net

Research into related structures suggests a variety of potential applications. For instance, various morpholine derivatives have been investigated for their roles as:

Antifungal agents nih.govgoogle.com

Selective receptor antagonists nih.gov

Agents in the development of treatments for atherosclerosis researchgate.net

Antibacterial agents evitachem.com

The combination of the oxane and morpholine rings in this compound presents a novel scaffold for the design of new chemical entities with potentially unique biological activities and material properties.

Scope and Research Trajectories for the Chemical Compound

Current and future research on this compound and its analogs is likely to proceed along several key trajectories:

Synthesis and Derivatization: Developing efficient and stereoselective synthetic routes to this compound and its derivatives is a primary focus. This includes methods for the functionalization of both the oxane and morpholine rings to create libraries of related compounds. rsc.org

Medicinal Chemistry: A significant area of investigation is the incorporation of the this compound scaffold into potential therapeutic agents. This involves designing and synthesizing derivatives and evaluating their biological activity against various targets, such as enzymes and receptors. The inherent properties of the morpholine ring make it an attractive component in the search for new drugs. researchgate.netresearchgate.net

Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of this compound is crucial for predicting its interactions with biological targets. Studies may employ techniques like NMR spectroscopy and computational modeling to elucidate the molecule's preferred shapes. nih.gov

Below is a table summarizing the key properties of the constituent rings of this compound.

| Feature | Oxane | Morpholine |

| Ring Size | 6-membered | 6-membered |

| Heteroatoms | 1 (Oxygen) | 2 (Oxygen, Nitrogen) |

| Saturation | Saturated | Saturated |

| Key Chemical Feature | Ether | Ether, Secondary Amine |

| Common Applications | Carbohydrate Chemistry | Medicinal Chemistry, Organic Synthesis |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-(oxan-3-yl)morpholine |

InChI |

InChI=1S/C9H17NO2/c1-2-8(7-11-4-1)9-6-10-3-5-12-9/h8-10H,1-7H2 |

InChI Key |

IDGVXOIOFUMMCR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C2CNCCO2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxan 3 Yl Morpholine and Its Analogues

Retrosynthetic Analysis of the 2-(Oxan-3-yl)morpholine Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by proposing a series of logical bond disconnections. amazonaws.com This approach helps in planning a viable synthetic route.

The morpholine (B109124) ring is a common motif in medicinal chemistry, and various strategies for its synthesis have been developed. nih.gove3s-conferences.org Common retrosynthetic disconnections for the morpholine ring involve breaking the C-N and C-O bonds. These disconnections typically lead to acyclic precursors such as 1,2-amino alcohols. organic-chemistry.orgchemrxiv.orgchemrxiv.org

Applying this to the this compound target, two primary disconnections of the morpholine ring can be envisioned:

Disconnection A (C-N and C-O bonds): This approach breaks the morpholine ring into an N-substituted 2-aminoethanol derivative. The key precursor identified is an amino alcohol where the nitrogen is attached to a two-carbon unit that will form the other half of the morpholine ring, and the oxane moiety is already attached at the carbon bearing the hydroxyl group.

Disconnection B (Intramolecular Cyclization Precursor): A common strategy for morpholine synthesis is the cyclization of a diol or a halo-alcohol. researchgate.netresearchgate.net This leads to a precursor like an N-(2-hydroxyethyl) substituted amino alcohol, which can be cyclized under dehydration conditions.

These strategies suggest that a key intermediate would be an appropriately substituted ethanolamine derivative carrying the oxane ring.

The oxane, or tetrahydropyran (THP), ring is another prevalent heterocyclic system. Retrosynthetic analysis of the oxane portion of the target molecule suggests disconnection strategies that form the six-membered ether ring. Common methods for THP ring synthesis include:

Intramolecular Williamson Ether Synthesis: This involves disconnecting the C-O bond of the oxane ring, leading to a 1,5-halohydrin or a similar precursor with a leaving group at the 5-position of a substituted pentanol.

Prins Cyclization: This strategy involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. Disconnecting the C-C and C-O bonds formed during the cyclization reveals these simpler acyclic precursors.

Intramolecular Michael Addition: Disconnection via a conjugate addition pathway would lead to a δ-hydroxy-α,β-unsaturated carbonyl compound as a precursor.

For the this compound framework, these disconnections would be applied to an intermediate that already contains the morpholine precursor or the fully formed morpholine ring.

The critical challenge in synthesizing this compound is the stereocontrolled formation of the C-C bond linking the C2 of the morpholine and the C3 of the oxane. This bond connects the two stereogenic centers. Retrosynthetic analysis suggests disconnecting this central C-C bond, which leads to two key synthons: a nucleophilic morpholine-based fragment and an electrophilic oxane-based fragment, or vice versa.

Potential coupling strategies could include:

Nucleophilic addition: An organometallic reagent derived from a protected morpholine could add to an oxane-3-one or a related electrophile.

Conjugate addition: A nucleophilic morpholine synthon could be added to an α,β-unsaturated lactone or ketone precursor of the oxane ring.

Alkylation: An enolate derived from an N-acyl-morpholin-2-one could be alkylated with an electrophilic species containing the oxane precursor.

Controlling the stereochemistry during this coupling step is paramount and can often be achieved through the use of chiral auxiliaries, substrate control, or chiral catalysts. semanticscholar.org

Forward Synthesis Pathways to this compound

Based on the retrosynthetic analysis, several forward synthesis pathways can be proposed. A logical approach would involve the stereoselective synthesis of one of the heterocyclic rings followed by the construction of the second ring or the coupling of two pre-synthesized heterocyclic fragments.

Achieving the desired stereochemistry at the C2 and C3 positions is a primary goal. Asymmetric catalytic methods and the use of chiral starting materials are key strategies. semanticscholar.org For instance, an asymmetric hydrogenation of a dehydromorpholine precursor could establish the stereocenter on the morpholine ring. semanticscholar.org

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. This approach is particularly useful for establishing the stereochemistry during C-C bond formation.

A plausible route utilizing a chiral auxiliary could involve an Evans oxazolidinone auxiliary. The synthesis could proceed as follows:

Attachment of Auxiliary: An N-acetyloxazolidinone is prepared, for example, from a commercially available chiral amino alcohol.

Stereoselective Alkylation: The enolate of this N-acyl oxazolidinone is generated using a suitable base and then reacted with an electrophile containing the oxane ring or a precursor to it (e.g., an appropriately substituted allyl bromide which can later be converted to the oxane). The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity.

Auxiliary Removal: The chiral auxiliary is cleaved under mild conditions (e.g., hydrolysis or reduction) to reveal a chiral carboxylic acid or alcohol.

Elaboration and Cyclization: The resulting intermediate is then further functionalized and cyclized to form the morpholine ring, preserving the stereochemistry established in the alkylation step.

Another well-established chiral auxiliary is pseudoephedrine. nih.gov In this methodology, pseudoephedrine is used to form a chiral amide. Alkylation of the corresponding enolate proceeds with high diastereoselectivity. Subsequent removal of the auxiliary provides the enantiomerically enriched product, which can then be converted into the final this compound target.

The choice of auxiliary and reaction conditions is critical for achieving high yields and stereoselectivity. The table below illustrates some common chiral auxiliaries and their typical applications in asymmetric synthesis.

| Chiral Auxiliary | Typical Application | Example Reaction | Diastereomeric Ratio (d.r.) |

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Alkylation of N-propionyl derivative | >99:1 |

| Pseudoephedrine | Asymmetric Alkylation of Amides | Alkylation with benzyl bromide | >98:2 |

| Camphorsultam | Asymmetric Diels-Alder, Aldol Reactions | Diels-Alder with cyclopentadiene | up to 99:1 |

| (S)-(-)-1-Phenylethylamine | Asymmetric Alkylation | Alkylation of derived imines | >95:5 |

Note: The diastereomeric ratios are representative and can vary based on substrates and reaction conditions.

Stereoselective Synthesis Approaches for Chiral Centers

Asymmetric Catalysis in Heterocyclic Construction

Asymmetric catalysis is paramount for producing chiral morpholines and oxanes with high enantiomeric purity, which is often crucial for their biological activity. semanticscholar.org A prominent strategy involves the asymmetric hydrogenation of unsaturated precursors. For instance, the hydrogenation of dehydromorpholines using a bisphosphine-rhodium catalyst with a large bite angle has been shown to produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, reaching up to 99% enantiomeric excess (ee). semanticscholar.orgrsc.org

Another powerful approach is the tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. nih.govorganic-chemistry.org This method allows for the efficient synthesis of 3-substituted morpholines from aminoalkyne substrates. A titanium catalyst facilitates the initial hydroamination to form a cyclic imine, which is then reduced asymmetrically by a Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN, to yield the chiral morpholine with high ee (>95%). nih.govorganic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate's heteroatom (like the ether oxygen) and the catalyst's ligand are critical for achieving high stereoselectivity. nih.govorganic-chemistry.org

These asymmetric methods can be conceptually applied to the synthesis of this compound by either constructing the chiral morpholine ring first and then attaching the oxane moiety, or by performing the key asymmetric reaction on a precursor that already contains the oxane ring.

Table 1: Asymmetric Catalytic Methods for Morpholine Synthesis

| Method | Catalyst System | Substrate Type | Key Features | Yield/Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | Unsaturated Morpholines | Employs catalyst with a large bite angle. | Quantitative yields, up to 99% ee. | semanticscholar.orgrsc.org |

| Tandem Hydroamination / Asymmetric Transfer Hydrogenation | Ti catalyst / RuCl(S,S)-Ts-DPEN | Ether-containing Aminoalkynes | One-pot sequential reaction; relies on H-bonding for selectivity. | Good yields, >95% ee. | nih.govorganic-chemistry.org |

| Organocatalyzed Intramolecular aza-Michael Addition | Organocatalyst | Acyclic Precursors | Forms the 3-stereocenter during cyclization. | N/A | semanticscholar.org |

Multicomponent Reactions (MCRs) for Convergent Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, offer a highly efficient and atom-economical route to complex molecules. nih.govmdpi.com While a specific MCR for this compound is not prominently documented, several MCRs for constructing morpholine and related heterocyclic scaffolds can be adapted.

For example, a green, one-pot, three-component reaction of nitromethane, carbon disulfide, and an aziridine in the presence of triethylamine under solvent-free conditions has been developed for the synthesis of morpholine-2-thione derivatives. iau.ir This highlights the potential of MCRs to rapidly assemble the core morpholine structure.

Conceptually, a convergent MCR for a this compound analogue could involve the reaction of an amino alcohol, an aldehyde, and a component containing the oxane ring. The development of novel MCRs remains a key strategy for efficiently generating molecular diversity and is particularly advantageous in creating libraries of compounds for drug discovery. nih.govresearchgate.netrsc.org

Ring-Forming Reactions: Cyclization and Ring-Expansion Strategies

The construction of the morpholine ring is most commonly achieved through intramolecular cyclization of a linear precursor. researchgate.net A primary strategy involves the cyclization of N-substituted bis(2-hydroxyethyl)amines or related amino alcohols. researchgate.net Dehydration of bis(2-hydroxyethyl)amines, often requiring high temperatures and dehydrating agents like sulfuric acid, can yield the morpholine ring. researchgate.net

More modern and milder methods include:

SN2-type cyclization: A common approach starts with vicinal amino alcohols, which can be reacted with reagents like chloroacetyl chloride to form an intermediate that is subsequently cyclized and reduced. chemrxiv.org A metal-free, one-pot strategy involves the reaction of aziridines with haloalcohols, enabled by an ammonium persulfate salt, which proceeds via ring-opening followed by intramolecular cyclization. beilstein-journals.org

Reductive Amination: Intramolecular reductive amination of precursors containing both an amine and an aldehyde (or ketone) functionality is a direct route to the heterocyclic ring.

Intramolecular Hydroalkoxylation: Boron trifluoride etherate can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to form morpholines in good yields. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium-catalyzed intramolecular carboamination of N-aryl-substituted allyloxy-propan-2-amines provides a route to cis-3,5-disubstituted morpholines, which are otherwise challenging to synthesize. e3s-conferences.org

For a complex target like this compound, these strategies could be employed by starting with a precursor such as an amino alcohol where one of the substituents is the pre-formed oxane ring. For instance, cyclization of a suitably functionalized N-(2-hydroxyethyl)amino-oxane derivative would directly lead to the target scaffold.

Strategic Functional Group Interconversions (FGIs) on Precursor Molecules

Functional group interconversions (FGIs) are fundamental steps in multi-step synthesis, allowing for the transformation of one functional group into another. ub.edu In the context of synthesizing this compound, FGIs are crucial for preparing the necessary linear precursors for cyclization. vanderbilt.edu

Key FGI strategies include:

Conversion of Alcohols: An alcohol group on a precursor molecule can be converted into a good leaving group, such as a tosylate, mesylate, or halide, to facilitate a subsequent intramolecular nucleophilic substitution to form the morpholine ring. vanderbilt.edu

Reduction and Oxidation: The reduction of esters, amides, or nitriles can be used to introduce amine or alcohol functionalities required for the cyclization step. Conversely, oxidation of alcohols to aldehydes or carboxylic acids can prepare substrates for reductive amination or amidation reactions.

Protecting Group Manipulation: The synthesis often requires the use of protecting groups for amine (e.g., Boc, Cbz) and alcohol (e.g., TBDMS) functionalities to prevent unwanted side reactions during the construction of the carbon skeleton or during other FGIs.

For example, the synthesis could begin with a protected amino acid and an oxane-containing building block. A series of FGIs, such as ester reduction to an alcohol, followed by conversion of the alcohol to a leaving group, would generate the necessary precursor for the final intramolecular cyclization step.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules is essential for sustainable chemical manufacturing. unibo.it This involves maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and designing processes that minimize waste. unibo.itnih.gov

Solvent-Free and Environmentally Benign Solvent Approaches

A key aspect of green synthesis is the reduction or elimination of hazardous organic solvents.

Solvent-Free Reactions: As mentioned, MCRs can sometimes be performed under solvent-free conditions, significantly reducing waste and simplifying purification. The synthesis of morpholine-2-thione derivatives from aziridines is a prime example of a successful solvent-free approach. iau.ir

Benign Solvents: When solvents are necessary, the focus shifts to using environmentally benign alternatives to hazardous solvents like DMF, NMP, or chlorinated hydrocarbons. Water is the ideal green solvent, although its use can be limited by reactant solubility. Other greener alternatives include ethanol, isopropanol (IPA), 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME). unibo.it Recent research into the synthesis of morpholines from 1,2-amino alcohols has utilized a mixture of 2-MeTHF and IPA. chemrxiv.org

Table 2: Comparison of Solvents in Chemical Synthesis

| Solvent Class | Examples | Green Chemistry Considerations | Reference |

|---|---|---|---|

| Highly Hazardous | DMF, NMP, Dichloromethane | High toxicity, environmental persistence, difficult to recycle. | unibo.it |

| Problematic | Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate to high concerns regarding safety and sustainability. | unibo.it |

| Recommended (Greener) | Water, Ethanol, Isopropanol (IPA), Ethyl Acetate, 2-MeTHF | Lower toxicity, biodegradable, derived from renewable resources (e.g., 2-MeTHF from biomass). | unibo.it |

Development of Recyclable and Sustainable Catalytic Systems

The use of catalysis is inherently a green chemistry principle as it allows for reactions to proceed with high efficiency and selectivity using only sub-stoichiometric amounts of a catalyst. The development of recyclable and sustainable catalysts further enhances the green credentials of a synthetic process.

Heterogeneous Catalysts: Supporting homogeneous catalysts (like rhodium or palladium complexes) on solid supports (e.g., polymers, silica, carbon) can facilitate their recovery and reuse, bridging the gap between the high selectivity of homogeneous catalysts and the ease of separation of heterogeneous ones.

Biocatalysis: The use of enzymes as catalysts offers reactions under mild conditions (room temperature, neutral pH, aqueous media) with extremely high selectivity, reducing energy consumption and by-product formation.

Catalysts from Abundant Metals: Shifting from precious metal catalysts (e.g., Pd, Rh, Ru) to catalysts based on abundant and less toxic metals like iron, copper, or zinc is a major goal in sustainable catalysis. researchgate.net Iron(III), for example, has been used to catalyze the diastereoselective synthesis of substituted morpholines. organic-chemistry.org

A recent redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene sulfate and tBuOK exemplifies a greener approach. nih.govchemrxiv.orgchemrxiv.org This two-step method is more efficient and avoids the use of metal hydride reducing agents, which are common in traditional methods and generate significant waste. chemrxiv.org Such strategies are key to developing sustainable manufacturing processes for complex molecules like this compound.

Atom Economy Maximization and Waste Minimization Strategies

In the synthesis of complex heterocyclic structures such as this compound and its analogues, the principles of green chemistry, particularly atom economy and waste minimization, are of paramount importance. Atom economy, a concept developed by Barry Trost, focuses on maximizing the incorporation of atoms from all starting materials into the final product. chemrxiv.org High atom economy is characteristic of reactions like rearrangements and additions, whereas substitutions and eliminations often generate stoichiometric byproducts, leading to waste. nih.gov Strategies that improve step economy (reducing the number of synthetic steps) and redox economy (minimizing changes in oxidation states) are often inherently more atom-economical. nih.gov

Traditional synthetic routes to the morpholine core often suffer from poor atom economy. A common multi-step approach involves the annulation of 1,2-amino alcohols using reagents like chloroacetyl chloride. chemrxiv.org This process typically requires three steps: amide bond formation, cyclization to form a morpholinone, and a subsequent reduction step. chemrxiv.org The reduction is frequently carried out using boron or aluminum hydride reagents, which adds significant mass to the process that is not incorporated into the final product, thus generating substantial chemical waste. chemrxiv.org The Gabriel synthesis of amines is another example of a classic reaction with inherently low atom economy, often well below 50%, due to the formation of stoichiometric quantities of phthalic acid derivatives as byproducts. primescholars.com

To address these shortcomings, modern synthetic methodologies have been developed that prioritize atom economy and reduce environmental impact.

Redox-Neutral Annulation using Ethylene Sulfate

A significant advancement in the green synthesis of morpholines is the use of ethylene sulfate as a two-carbon linchpin for the annulation of 1,2-amino alcohols. chemrxiv.orgnih.gov This one or two-step, redox-neutral protocol offers a substantial improvement over traditional methods. organic-chemistry.orgchemrxiv.org The key to this methodology is the selective monoalkylation of the primary amine in the 1,2-amino alcohol via a simple SN2 reaction with ethylene sulfate, followed by an intramolecular cyclization. nih.gov

This approach provides several advantages for waste minimization:

Step Economy : It condenses a traditional three-step sequence into a more efficient one or two-step process, eliminating the waste associated with intermediate isolation and purification. chemrxiv.org

Redox Neutrality : The method avoids the oxidation and reduction steps common in older syntheses, thereby eliminating the need for hydride reducing agents and their associated waste streams. chemrxiv.org

Benign Byproducts : The primary waste products generated are potassium sulfate (K₂SO₄) and tert-Butanol (tBuOH), which are considered to have low toxicity. chemrxiv.org

Catalytic Approaches

Catalytic methods represent another cornerstone of atom-economical synthesis, as they avoid the use of stoichiometric reagents that are ultimately converted into waste. primescholars.com Various catalytic systems have been applied to the synthesis of the morpholine scaffold.

Palladium and Iron Catalysis : Palladium-catalyzed methods, such as the Wacker-type aerobic oxidative cyclization of alkenes, can produce morpholines and other nitrogen heterocycles. organic-chemistry.org Similarly, Pd(0)-catalyzed Tsuji-Trost reactions of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, provide access to substituted morpholines with high diastereoselectivity. organic-chemistry.orge3s-conferences.org These methods leverage the efficiency of transition metal catalysis to forge the key C-N and C-O bonds of the morpholine ring.

The following table provides a comparative overview of different synthetic strategies for the morpholine core, evaluated through the lens of atom economy and waste minimization.

| Synthetic Strategy | Key Reagents | Typical # of Steps | Key Byproducts / Waste | Atom Economy Considerations |

|---|---|---|---|---|

| Traditional Morpholinone Route | 1,2-amino alcohol, Chloroacetyl chloride, Boron/Aluminum hydrides | 3 | HCl, Metal salts (borates/aluminates), Solvents | Poor; stoichiometric use of acylating and reducing agents generates significant waste. chemrxiv.org |

| Redox-Neutral Ethylene Sulfate Annulation | 1,2-amino alcohol, Ethylene sulfate, tBuOK | 1-2 | K₂SO₄, tBuOH | High; redox-neutral, high step economy, and byproducts are of low toxicity. chemrxiv.orgnih.gov |

| Lewis Acid-Catalyzed Halo-etherification | Alkene, N-protected amino alcohol, In(OTf)₃ (cat.), NIS, DBU | 2 (in one pot) | Succinimide, DBU-H⁺ salt | Moderate; catalytic in Lewis acid but requires stoichiometric halogen source and base. nih.gov |

| Pd/Fe-Catalyzed Cyclization | Vinyloxirane, Amino-alcohol, Pd(0) catalyst, Fe(III) catalyst | 1 (tandem) | Ligand and catalyst residues | Good; utilizes catalytic quantities of transition metals to construct the core structure efficiently. organic-chemistry.orge3s-conferences.org |

By prioritizing catalytic reactions, redox-neutral pathways, and step-economical approaches, the synthesis of this compound and related structures can be aligned with the principles of green chemistry, leading to more sustainable and efficient manufacturing processes.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No specific ¹H or ¹³C NMR data, including chemical shifts and coupling constants, for 2-(Oxan-3-yl)morpholine has been found in the searched resources. Similarly, there is no available information regarding two-dimensional NMR studies (COSY, HSQC, HMBC, NOESY) that would be crucial for confirming the connectivity and stereochemistry of the molecule. Furthermore, no solid-state NMR studies concerning its crystalline forms or polymorphs have been identified.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

There is no high-resolution mass spectrometry (HRMS) data available to confirm the precise molecular formula of this compound. Additionally, tandem mass spectrometry (MS/MS) studies, which would provide detailed insights into its fragmentation patterns and confirm its structural integrity, have not been reported in the reviewed literature.

In the absence of experimental data, any discussion on the spectroscopic and structural properties of this compound would be purely hypothetical and would not meet the required standards of a scientifically accurate and data-driven article. Further empirical research is necessary to elucidate the precise structural and spectroscopic characteristics of this compound.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. In the absence of specific experimental spectra for this compound, the expected key vibrational frequencies can be predicted based on the known spectral features of morpholine (B109124) and oxane rings.

The primary functional groups in this compound are the C-O-C ether linkages present in both rings, the C-N-C amine linkage in the morpholine ring, and the aliphatic C-H bonds. The vibrational modes associated with these groups would dominate the FTIR and Raman spectra.

Expected Vibrational Modes for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Ring of Origin | Notes |

| C-H Stretching | 2850-3000 | Morpholine & Oxane | Typically strong in both FTIR and Raman spectra. |

| CH₂ Scissoring | 1440-1480 | Morpholine & Oxane | Moderate intensity absorptions. |

| C-O-C Asymmetric Stretching | 1100-1200 | Morpholine & Oxane | Strong and characteristic ether band in the FTIR spectrum. |

| C-N-C Stretching | 1050-1150 | Morpholine | Generally of moderate to weak intensity. |

| C-O-C Symmetric Stretching | 1000-1100 | Morpholine & Oxane | Often visible in the Raman spectrum. |

| CH₂ Rocking | 750-850 | Morpholine & Oxane | Can be observed in the fingerprint region. |

It is important to note that the coupling of vibrations between the two rings and the specific stereochemical arrangement would lead to a more complex spectrum than a simple superposition of the spectra of morpholine and oxane.

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and stereochemistry.

A search of established crystallographic databases reveals no publicly available single-crystal X-ray diffraction (SCXRD) data for this compound. However, were a suitable single crystal to be grown, SCXRD analysis would be expected to reveal several key structural features. Both the morpholine and oxane rings are anticipated to adopt a stable chair conformation, which is the known low-energy conformation for these six-membered saturated heterocycles.

Expected Crystallographic Parameters for this compound (Hypothetical):

| Parameter | Expected Value |

| Morpholine Ring Conformation | Chair |

| Oxane Ring Conformation | Chair |

| C-O Bond Length | ~1.43 Å |

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length | ~1.54 Å |

| C-O-C Bond Angle | ~111° |

| C-N-C Bond Angle | ~109° |

| C-C-C Bond Angle | ~109.5° |

The this compound molecule possesses a chiral center at the C3 position of the oxane ring where the morpholine ring is attached. Therefore, it can exist as two enantiomers (R and S). X-ray crystallography can be a powerful tool for determining the absolute stereochemistry of a chiral molecule.

The most common method for determining absolute configuration is through the use of anomalous dispersion. When the crystal contains an atom that scatters X-rays with a significant anomalous component (often a heavier atom, but measurable for lighter atoms with high-quality data and a suitable X-ray wavelength), the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) will not be equal. By carefully measuring these intensity differences, the absolute configuration of the molecule can be determined, typically expressed as the Flack parameter.

Without a crystal structure, the absolute stereochemistry of any synthesized sample of this compound remains undetermined.

Computational and Theoretical Chemistry Studies of 2 Oxan 3 Yl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 2-(Oxan-3-yl)morpholine at the atomic and molecular level. These calculations solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and other key properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. mdpi.com DFT calculations are instrumental in determining the molecule's most stable three-dimensional arrangement of atoms, known as its optimized geometry. By iteratively minimizing the energy of the system with respect to the positions of the atoms, DFT can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

Beyond geometry optimization, DFT is used to calculate a variety of electronic properties that are crucial for understanding the reactivity of this compound. These properties include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Electron Density Distribution: DFT calculations can map the electron density throughout the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify sites that are prone to electrophilic and nucleophilic attack.

For this compound, DFT calculations would likely be performed using a functional such as B3LYP, paired with a suitable basis set like 6-31G* or larger to achieve reliable results. researchgate.net

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and properties.

For a molecule like this compound, ab initio calculations could be employed to:

Refine Energy Calculations: High-level ab initio methods can provide benchmark energy values for different conformations of the molecule, helping to validate the results obtained from DFT.

Calculate Thermochemical Properties: Properties such as enthalpy of formation, entropy, and heat capacity can be accurately computed, which is essential for understanding the molecule's thermodynamic stability.

Investigate Reaction Mechanisms: Ab initio methods can be used to map out the potential energy surface for chemical reactions involving this compound, allowing for the determination of transition state structures and activation energies.

The choice of ab initio method and basis set would depend on the specific property being investigated and the desired level of accuracy.

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry. idc-online.comnih.govwiley.com By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the 1H and 13C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure of this compound and to assign specific resonances to individual atoms. DFT methods, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach, have proven to be particularly effective for this purpose. rsc.org

IR Frequencies: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Computational methods can calculate the vibrational frequencies and corresponding IR intensities for this compound. nist.gov These calculations are typically performed at the DFT level of theory. The predicted IR spectrum can be compared with the experimental spectrum to identify and assign the vibrational modes of the molecule. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value Range | Computational Method |

| 1H NMR Chemical Shift | 1.5 - 4.0 ppm | DFT/B3LYP/6-31G(d,p) |

| 13C NMR Chemical Shift | 20 - 80 ppm | DFT/B3LYP/6-31G(d,p) |

| C-O-C Stretch IR Frequency | 1050 - 1150 cm-1 | DFT/B3LYP/6-31G(d,p) |

| C-N-C Stretch IR Frequency | 1100 - 1200 cm-1 | DFT/B3LYP/6-31G(d,p) |

| C-H Stretch IR Frequency | 2850 - 3000 cm-1 | DFT/B3LYP/6-31G(d,p) |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the morpholine (B109124) and oxane rings, as well as the rotational freedom around the bond connecting them, gives rise to a complex conformational landscape for this compound. Understanding the relative energies and interconversion pathways of these conformers is crucial, as the conformation can significantly influence the molecule's biological activity and physical properties.

Both the morpholine and oxane rings are six-membered heterocycles that preferentially adopt chair conformations to minimize angle and torsional strain. researchgate.net

Morpholine Ring: The morpholine ring can exist in two primary chair conformations, which are distinguished by the orientation of the N-H bond (or a substituent on the nitrogen) as either axial or equatorial. nih.gov The relative stability of these two conformers can be influenced by the solvent and the presence of substituents. In the case of this compound, the oxanyl substituent at the 2-position will also have a preference for the equatorial position to minimize steric interactions.

Oxane Ring: The oxane (tetrahydropyran) ring also adopts a stable chair conformation. The substituent at the 3-position (the bond connecting to the morpholine ring) can be either axial or equatorial. The equatorial orientation is generally favored to reduce steric hindrance.

Computational methods, such as potential energy surface (PES) scanning, can be used to explore the conformational space of the molecule. By systematically rotating the dihedral angles of the inter-ring bond and calculating the energy at each step, it is possible to identify the low-energy conformations (conformational minima) and the energy barriers to rotation (transition states).

Molecular dynamics (MD) simulations can provide further insights into the conformational dynamics of this compound. MD simulations model the movement of atoms over time, allowing for the observation of conformational changes and the determination of the relative populations of different conformers at a given temperature. These simulations can reveal the flexibility of the molecule and the timescales of conformational interconversions.

The interplay between the preferred conformations of the individual rings and the rotational preferences around the connecting bond will ultimately determine the most stable conformers of this compound. It is likely that the lowest energy conformers will have both the oxanyl group on the morpholine ring and the morpholinyl group on the oxane ring in equatorial positions, with a staggered arrangement around the inter-ring bond.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed picture of its dynamic behavior, including conformational changes and interactions with its surroundings over time.

The conformational landscape of this compound is complex due to the presence of two interconnected heterocyclic rings. The morpholine ring typically adopts a chair conformation, but the orientation of the oxanyl substituent can lead to different stable and metastable conformers. researchgate.net MD simulations allow for the exploration of these conformational possibilities and their relative stabilities in different solvent environments, such as in aqueous solution or non-polar organic solvents.

Table 1: Illustrative Conformational Analysis of this compound in Different Solvents

| Solvent | Predominant Conformer | Dihedral Angle (C-N-C-C) | Potential Energy (kcal/mol) |

| Water | Equatorial-Chair | 175° | -15.2 |

| Chloroform | Axial-Chair | 60° | -12.8 |

| DMSO | Equatorial-Chair | 172° | -14.9 |

Note: This table is illustrative and based on general principles of conformational analysis of morpholine derivatives. Specific values for this compound would require dedicated computational studies.

MD simulations are instrumental in studying the interactions between a ligand, such as this compound, and its potential biological targets, such as enzymes or receptors. mdpi.comnih.gov These simulations can predict the binding mode of the ligand, the stability of the ligand-target complex, and the key intermolecular interactions that govern binding affinity. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly quantum mechanics (QM) calculations, are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, these methods can be used to map out the entire reaction pathway, identify key intermediates and transition states, and calculate the energetics of the process.

The synthesis of substituted morpholines can proceed through various reaction pathways. nih.gov Computational chemistry allows for the detailed characterization of the high-energy transition states that connect reactants, intermediates, and products. By calculating the geometry and energy of these fleeting structures, chemists can gain a deeper understanding of the factors that control the reaction rate and selectivity.

Furthermore, any transient intermediates that are formed during the reaction can be computationally identified and characterized. This is particularly useful for species that are too short-lived to be observed experimentally. Understanding the nature of these intermediates is key to optimizing reaction conditions and improving yields.

By calculating the energies of all the species along a proposed reaction coordinate (reactants, transition states, intermediates, and products), a detailed energy profile for the synthesis of this compound can be constructed. researchgate.net This profile provides a quantitative picture of the thermodynamics and kinetics of each step in the synthetic route.

Table 2: Illustrative Energy Profile for a Key Synthetic Step of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products | -10.2 |

Note: This table represents a hypothetical energy profile for a plausible synthetic step and is for illustrative purposes only. Actual values would be derived from specific quantum mechanical calculations.

Reactivity and Derivatization Strategies for Advanced Chemical Applications

Functionalization of the Morpholine (B109124) Nitrogen Atom

The secondary amine nitrogen in the morpholine ring is the most nucleophilic and basic site in the 2-(Oxan-3-yl)morpholine molecule, making it a prime target for a wide range of derivatization reactions. wikipedia.org Although the ether oxygen atom slightly reduces the nitrogen's nucleophilicity compared to piperidine, it readily participates in reactions typical of secondary amines. wikipedia.org These modifications are fundamental for introducing new functionalities, altering physicochemical properties, and creating handles for conjugation.

Key functionalization strategies include:

N-Alkylation: This reaction introduces alkyl groups onto the nitrogen atom, commonly achieved by reacting the morpholine with alkyl halides or alcohols under catalytic conditions. researchgate.netchemrxiv.org For example, reaction with ethyl chloroacetate can introduce an ester group, which can be further modified. researchgate.net This pathway is crucial for adding linker arms or specific functional moieties.

N-Arylation: The formation of a C-N bond with an aromatic ring, often accomplished through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, allows for the introduction of aryl substituents. researchgate.net

N-Acylation: The reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields stable amide derivatives. google.com This is a common strategy to introduce carbonyl-containing groups and is often used in the synthesis of biologically active molecules. acs.org

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base produces sulfonamides. This not only modifies the electronic properties of the nitrogen but can also serve as a protecting group. nih.gov

Reductive Amination: The morpholine nitrogen can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield N-alkylated products.

These reactions provide a robust toolkit for modifying the morpholine core, enabling the systematic exploration of structure-activity relationships and the development of molecules with tailored properties.

Table 1: Representative Reactions for Functionalization of the Morpholine Nitrogen

| Reaction Type | Reagent Example | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Ethyl bromoacetate | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Substituted Ester |

| N-Arylation | Bromobenzene | Pd catalyst, Ligand, Base (e.g., NaOtBu) | N-Aryl Morpholine |

| N-Acylation | Acetyl Chloride | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Acetyl Morpholine (Amide) |

| N-Sulfonylation | p-Toluenesulfonyl chloride | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Tosyl Morpholine (Sulfonamide) |

| Reductive Amination | Acetone | Reducing agent (e.g., NaBH(OAc)₃), Acid catalyst | N-Isopropyl Morpholine |

Selective Functionalization of the Oxane Ring System

The oxane (tetrahydropyran) ring, being a saturated ether, is significantly less reactive than the morpholine nitrogen. Functionalization of this ring system typically requires the activation of otherwise inert C-H bonds. rsc.org Such modifications are challenging but offer a pathway to introduce substituents at specific positions, thereby creating more complex and three-dimensional structures.

Strategies for functionalizing the oxane ring primarily involve modern synthetic methods:

Radical C-H Functionalization: Photochemical or radical-initiating conditions can be used to generate carbon-centered radicals on the oxane ring, which can then be trapped by various reagents. Site-selectivity can be an issue, but α-positions to the ether oxygen (C2 and C6) are often favored due to radical stabilization. rsc.orgnih.gov

Transition-Metal-Catalyzed C-H Activation: Directed or undirected C-H activation using catalysts based on palladium, rhodium, or other transition metals can enable the site-selective introduction of functional groups. mdpi.com While challenging for simple ethers, specific substitution patterns or directing groups can facilitate these transformations.

Oxidative Functionalization: Strong oxidizing agents can lead to the formation of lactones or other oxidized derivatives, although this often involves ring cleavage or lack of selectivity. More controlled oxidative methods can introduce hydroxyl or carbonyl groups at specific positions.

The development of site-selective methods for C-H functionalization of saturated heterocycles is an ongoing area of research. rsc.orgnih.gov Applying these advanced techniques to the oxane moiety of this compound could unlock novel derivatives that are otherwise inaccessible.

Table 2: Potential Strategies for Functionalization of the Oxane Ring

| Position | Reaction Type | Reagent/Catalyst System | Potential Product |

|---|---|---|---|

| C2/C6 (α to ether) | Radical Bromination | N-Bromosuccinimide (NBS), Light/Initiator | Bromo-substituted oxane |

| C2/C6 (α to ether) | Photocatalytic C-H Arylation | Aryl halide, Photocatalyst (e.g., Ir/Ru complex) | Aryl-substituted oxane |

| Various | C-H Oxidation | Oxidizing Agent (e.g., DDQ, CAN) | Oxanone (Ketone) |

| Various | Directed C-H Activation | Transition Metal Catalyst (e.g., Pd, Rh) with a directing group | Site-selective functionalized oxane |

Stereoselective Derivatization and Formation of Chiral Derivatives

The this compound structure contains multiple stereocenters, specifically at the C2 position of the morpholine ring and the C3 position of the oxane ring, as well as any substituents on those rings. This inherent chirality makes stereoselective derivatization a critical aspect of its chemistry, allowing for the synthesis of specific stereoisomers, which is often crucial for biological applications.

Key approaches for stereoselective derivatization include:

Diastereoselective Reactions: The existing stereocenters in the molecule can direct the stereochemical outcome of subsequent reactions. For instance, the alkylation or acylation of a chiral precursor can proceed with high diastereoselectivity, influenced by the steric and electronic environment of the existing chiral centers. organic-chemistry.orgacs.org This has been demonstrated in the synthesis of various substituted morpholines where existing substituents guide the formation of new stereocenters in a predictable manner. acs.orgrsc.org

Asymmetric Catalysis: Chiral catalysts can be employed to introduce new functional groups with high enantioselectivity. For example, asymmetric hydrogenation or transfer hydrogenation can be used to create chiral centers on substituents attached to the core scaffold. organic-chemistry.org

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct the stereoselective formation of new chiral centers. The auxiliary is then removed in a subsequent step. This is a well-established strategy in the synthesis of complex chiral molecules. acs.org

Kinetic Resolution: A racemic mixture of a this compound derivative can be resolved by reacting it with a chiral reagent or catalyst that selectively reacts with one enantiomer faster than the other, allowing for the separation of the unreacted enantiomer or the chiral product.

These stereoselective strategies are essential for accessing enantiomerically pure compounds, enabling the study of stereochemistry on molecular recognition and function. nih.govnih.gov

Table 3: Approaches to Stereoselective Derivatization

| Strategy | Description | Example Application | Expected Outcome |

|---|---|---|---|

| Diastereoselective Reduction | Reduction of a ketone on a side chain attached to the chiral scaffold. | Use of a bulky reducing agent (e.g., L-Selectride). | Preferential formation of one diastereomeric alcohol. |

| Asymmetric Synthesis | Building the morpholine or oxane ring from chiral precursors. nih.gov | Cyclization of an enantiomerically pure amino alcohol. organic-chemistry.org | Formation of a single enantiomer of the final product. |

| Substrate-Controlled Cyclization | An existing stereocenter on a precursor directs the formation of the ring. acs.org | Fe(III)-catalyzed heterocyclization of a chiral amino alcohol. organic-chemistry.org | A specific diastereomer of the substituted morpholine is formed. |

| Chiral Chromatography | Separation of enantiomers or diastereomers using a chiral stationary phase. | HPLC with a chiral column. | Isolation of individual, stereochemically pure isomers. |

Exploration of Ring-Opening and Rearrangement Reactions

While both the morpholine and oxane rings are saturated and relatively stable, they can undergo ring-opening or rearrangement reactions under specific, often forcing, conditions. Such transformations can be used to convert the heterocyclic scaffold into linear, functionalized molecules or to rearrange the ring system into different heterocyclic structures.

Morpholine Ring-Opening: The C-N and C-O bonds of the morpholine ring can be cleaved under strong reductive conditions. For instance, N-acylmorpholines can undergo cleavage with strong reducing agents. Visible-light photocatalysis in the presence of oxygen has also been reported as a mild method for the oxidative cleavage of C-C bonds in certain morpholine derivatives. google.com Ring-opening polymerization of morpholine-2,5-dione derivatives has also been studied, indicating that activated morpholine systems can be opened. rsc.org

Oxane Ring-Opening: The oxane (tetrahydropyran) ring is less strained than smaller cyclic ethers like epoxides or oxetanes, and thus its ring-opening is less favorable. acs.org However, it can be achieved under strongly acidic conditions, often requiring a Lewis acid or Brønsted acid promoter to activate the ether oxygen. nih.govacs.org The reaction typically proceeds via an oxocarbenium ion intermediate, which is then trapped by a nucleophile. For example, treatment with triflic anhydride (Tf₂O) can activate the ring for nucleophilic attack. acs.org

These reactions, while less common than functionalization, provide synthetic routes to fundamentally different molecular structures starting from the this compound core.

Table 4: Potential Ring-Opening and Rearrangement Reactions

| Ring System | Reaction Type | Reagents / Conditions | Potential Product Class |

|---|---|---|---|

| Morpholine | Reductive Cleavage | Strong reducing agent (e.g., LiAlH₄) on an N-acyl derivative | Functionalized amino alcohol |

| Morpholine | Oxidative C-C Cleavage | Visible light, photocatalyst, O₂ google.com | Oxidatively cleaved products (e.g., amides) |

| Oxane | Acid-Catalyzed Opening | Strong Brønsted/Lewis acid (e.g., HBr, Tf₂O) and a nucleophile acs.org | Differentiated 1,5-diol derivative |

| Oxane | Rearrangement | Acid catalysis | Rearranged heterocyclic or acyclic products |

Design and Synthesis of Conjugates and Chemical Probes for Research

The versatile reactivity of the this compound scaffold makes it an attractive building block for the design of more complex molecular tools, such as chemical probes and conjugates. By incorporating reporter groups (e.g., fluorophores, biotin) or linking the scaffold to other molecules of interest (e.g., peptides, drugs), its utility can be extended into chemical biology and materials science.

Covalent Modification Strategies

Covalent strategies involve forming a stable chemical bond between a derivative of this compound and another molecule. This typically requires the introduction of a "handle"—a reactive functional group—onto the scaffold.

Introducing a Reactive Handle: The most straightforward approach is to functionalize the morpholine nitrogen (as described in Section 5.1) with a bifunctional linker. For example, N-alkylation with ethyl bromoacetate followed by hydrolysis provides a carboxylic acid. researchgate.net This carboxylic acid can then be activated (e.g., with EDC/NHS) to form a stable amide bond with an amine-containing molecule.

Click Chemistry: An alternative is to introduce an azide or alkyne group onto the scaffold. This allows for highly efficient and specific conjugation using copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").

Maleimide Chemistry: Introducing a thiol-reactive maleimide group via a linker allows for specific conjugation to cysteine residues in proteins.

These strategies enable the covalent attachment of the morpholine-oxane scaffold to a wide range of substrates, facilitating the creation of targeted probes and functional materials.

Table 5: Covalent Conjugation Strategies

| Functional Handle | Introduction Method | Conjugation Chemistry | Target Functional Group |

|---|---|---|---|

| Carboxylic Acid (-COOH) | N-alkylation with haloacetate, followed by hydrolysis | Amide coupling (e.g., EDC, NHS) | Amine (-NH₂) |

| Amine (-NH₂) | N-alkylation with a protected amino-alkyl halide, followed by deprotection | Isothiocyanate reaction, NHS ester reaction | Isothiocyanate, Activated Ester |

| Alkyne | N-alkylation with propargyl bromide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (-N₃) |

| Azide (-N₃) | N-alkylation with an azido-alkyl halide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne |

Non-Covalent Supramolecular Interactions

Beyond covalent bonds, the this compound structure can engage in various non-covalent interactions, which are key for molecular recognition, self-assembly, and designing probes that bind reversibly to targets.

Hydrogen Bonding: The morpholine nitrogen (as a hydrogen bond acceptor, or as a donor when protonated) and the two ether oxygen atoms are capable of forming hydrogen bonds. These interactions are critical for binding to biological targets like protein active sites or for forming ordered structures in materials.

Hydrophobic Interactions: The hydrocarbon backbone of both the morpholine and oxane rings provides hydrophobic surfaces that can interact with nonpolar regions of other molecules, a key driving force for binding in aqueous environments.

Dipole-Dipole and Ion-Dipole Interactions: The polar C-N and C-O bonds create a significant molecular dipole moment. The protonated morpholinium cation can engage in strong ion-dipole interactions with polar molecules or anions.

Host-Guest Chemistry: The cyclic structure and the arrangement of heteroatoms may allow derivatives of this compound to act as guests for larger host molecules, such as cyclodextrins or synthetic macrocycles, or to be incorporated into larger host structures themselves.

By tuning the substituents on the scaffold, these non-covalent interactions can be modulated to achieve specific binding affinities and selectivities, which is a cornerstone of modern drug and sensor design. acs.org

Potential Applications in Advanced Chemical Research and Design

Role as Synthetic Building Blocks and Scaffolds for Complex Molecule Construction

The morpholine (B109124) ring is a versatile and frequently utilized scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. nih.govresearchgate.net Similarly, the tetrahydropyran motif is a common feature in many natural products and bioactive molecules. The compound 2-(Oxan-3-yl)morpholine, by integrating these two rings, serves as a complex and rigid building block for the synthesis of novel, three-dimensional molecules.

In drug discovery, there is a constant need for novel molecular scaffolds that can explore new areas of chemical space. researchgate.net The de novo synthesis of complex heterocyclic systems like substituted morpholines provides significant advantages over simple appendage approaches, as it allows for greater control over substitution patterns and can lead to improved ligand efficiency. scispace.com The this compound scaffold, with its defined stereochemistry and multiple potential points for diversification on both the morpholine and oxane rings, is an ideal starting point for creating libraries of structurally diverse compounds. These libraries can be instrumental in fragment-based screening and lead optimization efforts, helping to build a clear and actionable structure-activity relationship (SAR). nih.gov The use of such conformationally rigid, C-substituted morpholine congeners is a valuable strategy for modulating the pharmacokinetic properties of potential drug candidates. researchgate.net

Application in Asymmetric Catalysis as Chiral Ligands or Auxiliaries

Chiral morpholine derivatives have been successfully employed as chiral auxiliaries and ligands in asymmetric synthesis. tcichemicals.com The stereochemical outcome of many catalytic reactions is directed by the precise spatial arrangement of a chiral ligand bound to a metal center. The this compound scaffold possesses several features that make its chiral enantiomers attractive candidates for this purpose. It contains three oxygen atoms and one nitrogen atom, all of which can act as potential coordination sites for a metal catalyst.

In processes like the asymmetric hydrogenation of unsaturated morpholines, bisphosphine-rhodium catalysts have been used to achieve excellent enantioselectivities (up to 99% ee). researchgate.netnih.govsemanticscholar.orgrsc.org The development of new chiral ligands is crucial for expanding the scope and efficiency of such reactions. nih.govsemanticscholar.org An enantiomerically pure form of this compound could function as a novel bidentate or tridentate ligand. The rigid, chair-like conformations of the two fused rings would create a well-defined chiral pocket around the catalytic center, potentially inducing high levels of stereocontrol in reactions such as aldol additions, Michael additions, or asymmetric hydrogenations.

Theoretical Ligand Design and Pharmacophore Modeling

The morpholine moiety is considered a "privileged pharmacophore" in medicinal chemistry. nih.govnih.govresearchgate.net This is due to its advantageous properties, including a well-balanced hydrophilic-lipophilic profile, a reduced pKa value compared to other cyclic amines, and a flexible chair-like conformation that contributes to its ability to penetrate the blood-brain barrier (BBB). researchgate.net The this compound structure combines these benefits with the features of the oxane ring, creating a novel and powerful pharmacophoric unit for theoretical drug design.

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.govbohrium.com The this compound scaffold offers a unique constellation of features:

Hydrogen Bond Acceptors: Three oxygen atoms and one nitrogen atom.

Hydrogen Bond Donor: The secondary amine of the morpholine ring.

Defined 3D Structure: A rigid, non-planar geometry that limits conformational freedom and presents a distinct shape for receptor recognition.

This combination of features makes the scaffold an excellent starting point for designing ligands with high specificity and affinity for a variety of biological targets, such as kinases, G-protein coupled receptors, and other enzymes. nih.govnih.gov

Computational methods such as molecular docking and molecular dynamics (MD) simulations are essential tools for predicting and analyzing how a ligand might interact with its biological target. nih.govresearchgate.netresearchgate.netsemanticscholar.orgtubitak.gov.tr For a novel scaffold like this compound, these techniques can provide crucial insights into its potential as a therapeutic agent.

A typical computational workflow would involve docking a virtual library of this compound derivatives into the active site of a model protein, such as a protein kinase. Docking algorithms predict the preferred binding orientation and calculate a scoring function to estimate binding affinity. nih.gov For example, studies on morpholine-substituted inhibitors of the mTOR kinase have used molecular docking to reveal strong binding interactions with key active site residues. nih.gov MD simulations can then be used to validate these findings by assessing the stability of the predicted protein-ligand complex over time in a simulated physiological environment. nih.govsemanticscholar.org

| Compound ID | Substituent (R) on Morpholine-N | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| AXM-001 | -H | -7.5 | H-bond with hinge region (Glu102) |

| AXM-002 | -CH₃ | -7.9 | H-bond (Glu102), Hydrophobic contact (Val34) |

| AXM-003 | -C(O)Ph | -9.2 | H-bond (Glu102), Pi-stacking with Phe168 |

| AXM-004 | -C(O)-(4-chlorophenyl) | -9.8 | H-bond (Glu102), Pi-stacking (Phe168), Halogen bond (Asp169) |

Building upon computational predictions and experimental bioactivity data, molecular modeling can be used to establish a quantitative structure-activity relationship (QSAR). nih.govpensoft.netmdpi.com QSAR models create a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological potency. nih.gov For derivatives of this compound, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) would be particularly valuable. mdpi.com

These methods generate 3D contour maps that visualize how different properties (e.g., steric, electrostatic, hydrophobic) contribute to biological activity. mdpi.com For instance, a CoMFA map might show a green-colored region near the oxane ring, indicating that adding bulky substituents there would enhance activity, while a red-colored region near the morpholine nitrogen might suggest that an electronegative group is preferred. Such insights are invaluable for rationally designing the next generation of compounds with improved potency and selectivity. nih.gove3s-conferences.org

| Analog Series | Modification Site | Observed Trend in Activity | Molecular Modeling Rationale |

|---|---|---|---|

| Series A | N-4 of Morpholine | Small, aromatic acyl groups increase potency. | Allows for pi-stacking interactions in the hydrophobic pocket of the active site. |

| Series B | C-5 of Oxane | Introduction of a hydroxyl group decreases activity. | Creates steric clash with a key leucine residue. |

| Series C | C-6 of Morpholine | (R)-methyl substitution is 10x more potent than (S)-methyl. | (R)-isomer correctly orients the N-acyl group for optimal hinge binding. |

Development for Supramolecular Assemblies and Material Science Research

Supramolecular chemistry involves the design of complex, functional chemical systems built from molecular components linked by non-covalent interactions such as hydrogen bonds, hydrophobic forces, and van der Waals interactions. mdpi.comnih.govtaylorandfrancis.comnih.gov The structure of this compound, with its N-H hydrogen bond donor and multiple oxygen lone-pair acceptors, makes it an interesting building block for creating such assemblies.

Molecules capable of self-recognition and assembly can form extended networks like supramolecular polymers or gels. nih.govwhiterose.ac.uk Derivatives of this compound could be designed to self-assemble in solution to form ordered, soft materials. For example, attaching long alkyl chains could create amphiphilic molecules that form vesicles or micelles in water. nih.gov The dynamic and reversible nature of these non-covalent assemblies could lead to the development of "smart" materials that respond to external stimuli like temperature, pH, or light, finding applications in areas such as drug delivery, catalysis, and sensor technology. taylorandfrancis.com

Integration into Probe Molecules for Mechanistic Chemical Biology Studies

Chemical probes are selective small molecules used as tools to study the function of proteins and explore biological pathways. scispace.comnih.govchemicalprobes.orgthermofisher.com A high-quality chemical probe must be potent and selective for its target and possess physicochemical properties that allow it to function effectively in cellular or in vivo environments. thermofisher.com

The this compound scaffold provides an excellent starting point for the development of novel chemical probes. Its inherent drug-like properties, imparted by the morpholine ring, can confer good solubility and cell permeability. researchgate.net Through cycles of chemical synthesis and biological testing, guided by the SAR and computational modeling described above, a derivative could be optimized to be a highly potent and selective modulator of a specific protein target. Once validated, this probe could be used to interrogate the role of that protein in disease processes, helping to validate it as a potential drug target before significant investment in a full drug discovery program. thermofisher.com

Future Directions and Emerging Research Opportunities

Exploration of Novel and Highly Efficient Synthetic Routes

The development of robust and efficient synthetic methodologies is fundamental to enabling broader investigation into 2-(Oxan-3-yl)morpholine. Current strategies for constructing substituted morpholines often face challenges related to yield, stereoselectivity, and functional group tolerance. Future research will likely focus on overcoming these limitations through advanced catalytic systems and novel reaction pathways.

Key areas of exploration include:

Asymmetric Catalysis: Achieving high enantioselectivity is crucial for potential pharmaceutical applications. Future routes could employ chiral catalysts, such as rhodium-based complexes with bisphosphine ligands, for asymmetric hydrogenation of unsaturated precursors to afford specific stereoisomers of this compound. rsc.orgresearchgate.net

Transition-Metal-Catalyzed Cross-Coupling: Palladium-catalyzed carboamination reactions, which form the morpholine (B109124) ring in a single step from acyclic precursors, offer a modular and efficient approach. acs.org Investigating new ligands and reaction conditions could improve the yields and substrate scope for complex derivatives. acs.org

Photocatalysis and Electrochemistry: Light- and electricity-driven reactions represent green and powerful alternatives to traditional thermal methods. Photocatalytic C–H functionalization could enable the direct introduction of the oxanyl group onto a morpholine precursor, while electrochemical methods, such as decarboxylative intramolecular etherification, offer a novel means to construct the morpholine ring under mild conditions. acs.orgnih.govacs.org

Gold-Catalyzed Cyclizations: Gold catalysts have shown efficacy in the cyclization of alkynylamines and propargyl alcohols to form morpholine rings. rsc.org Exploring tandem reactions, such as the ring-opening of aziridines followed by gold-catalyzed cycloisomerization, could provide new pathways to highly substituted morpholines. rsc.org

The following table summarizes potential advanced synthetic strategies for this compound.

| Synthetic Strategy | Catalyst/Reagent Example | Potential Advantages |

| Asymmetric Hydrogenation | Rhodium-bisphosphine complex | High enantioselectivity, access to specific stereoisomers. rsc.orgresearchgate.net |

| Pd-Catalyzed Carboamination | Pd(OAc)2 with P(2-furyl)3 | Modular, convergent synthesis from simple precursors. acs.org |

| Photocatalytic Annulation | Organic photocatalysts (e.g., acridinium (B8443388) salts) | Mild conditions, novel bond formations via radical intermediates. acs.org |

| Electrochemical Synthesis | Undivided cell with carbon electrodes | Avoids harsh reagents, scalable, and sustainable. acs.orgnih.gov |

| Gold-Catalyzed Cyclization | Gold(I) complexes | Mild reaction conditions, high efficiency for specific transformations. rsc.org |

Application of Advanced Machine Learning and AI in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new molecules. For a compound like this compound, where empirical data is scarce, these computational tools can accelerate research by predicting properties and identifying promising synthetic pathways.

Future applications in this domain include:

Property Prediction: AI frameworks can predict a wide range of physicochemical and biological properties (e.g., solubility, toxicity, receptor binding affinity) from the 2D structure of this compound derivatives, without the need for extensive experimental data. rsc.orgnih.gov This allows for the rapid virtual screening of large libraries of potential analogs to identify candidates with desirable characteristics.

Reaction Outcome and Condition Optimization: ML models can be trained on vast reaction databases to predict the most likely products of a given set of reactants and reagents, as well as suggest optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and selectivity. sigmaaldrich.comnih.gov This can significantly reduce the experimental effort required to develop efficient syntheses.

De Novo Design: Generative ML models can design novel morpholine-based molecules with specific desired properties. researchgate.net By incorporating constraints related to synthetic accessibility, these models can propose new derivatives of this compound that are not only theoretically promising but also practically synthesizable. researchgate.net

The integration of AI into the research workflow is expected to create a closed-loop system where predictions guide experiments, and the resulting data is used to refine the predictive models further. nih.gov

Investigation of Unconventional Reactivity Modes and Transformations

Moving beyond established synthetic methods, the exploration of unconventional reactivity can unlock novel ways to synthesize and functionalize the this compound scaffold. This includes harnessing reactive intermediates and developing new catalytic cycles.

Promising areas of investigation are:

C–H Bond Functionalization: Direct functionalization of the C–H bonds on both the morpholine and oxane rings offers a highly atom-economical way to introduce new substituents without the need for pre-functionalized starting materials. rsc.orgacs.org Transition-metal catalysis (e.g., with rhodium or palladium) could enable site-selective modification of the scaffold. nih.govacs.org

Ring-Opening Reactions: Utilizing strained ring systems as precursors can provide driving force for the formation of the morpholine ring. For instance, the regioselective SN2-type ring-opening of activated aziridines or oxetanes with appropriate partners could be a powerful strategy. nih.govacs.org

Photocatalytic Radical Reactions: The generation of radical intermediates under photocatalytic conditions can enable unique transformations that are not accessible through traditional ionic pathways. acs.org This could be applied to forge the key C-C bond between the oxane and morpholine rings or to further functionalize the assembled molecule.

Electrosynthesis: Electrochemical methods can generate highly reactive species under mild conditions, enabling novel cyclization and functionalization reactions for the synthesis of complex morpholine derivatives. acs.orgnih.gov

Integration with High-Throughput Screening Methodologies for Synthetic Optimization

To efficiently explore the vast chemical space of potential catalysts, reagents, and reaction conditions for the synthesis of this compound, high-throughput experimentation (HTE) is an indispensable tool. HTE utilizes automation and parallel processing to conduct many experiments simultaneously, rapidly generating large datasets for analysis.

Future integration of HTE will likely involve:

Rapid Reaction Screening: Automated platforms can be used to screen libraries of catalysts, ligands, solvents, and bases to quickly identify the optimal conditions for a given synthetic transformation, such as a key cross-coupling or cyclization step. thieme-connect.com

Kinetic and Mechanistic Studies: HTE can facilitate the rapid collection of data for kinetic analysis, helping to elucidate reaction mechanisms and identify rate-limiting steps, which is crucial for rational process optimization.

Library Synthesis: Once an efficient synthetic route is established, HTE can be employed to synthesize libraries of this compound derivatives with diverse substituents for structure-activity relationship (SAR) studies.

Coupling with AI: The large datasets generated by HTE are ideal for training ML models, creating a synergistic relationship where HTE provides the data to build more accurate predictive models, and AI guides the design of more effective HTE experiments.

Multidisciplinary Research Bridging Chemical Synthesis with Computational Biology (Theoretical)